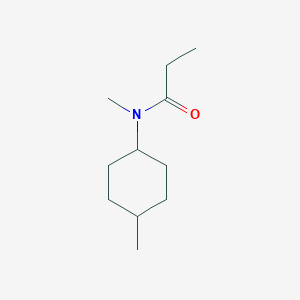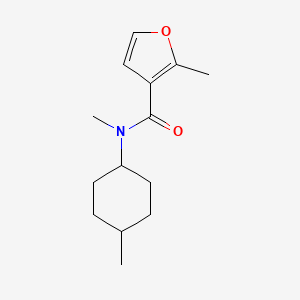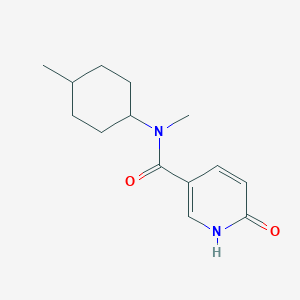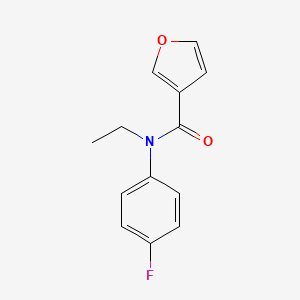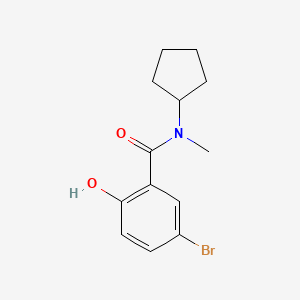![molecular formula C18H20N2O3S B7503834 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical signaling molecule that regulates various cellular processes, including gene expression, metabolism, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various biological processes.
作用机制
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide exerts its effects by inhibiting the catalytic subunit of PKA. PKA is a heterotetrameric enzyme that consists of two regulatory subunits and two catalytic subunits. In the absence of cAMP, the regulatory subunits bind to the catalytic subunits, preventing their activity. When cAMP levels increase, cAMP binds to the regulatory subunits, causing them to dissociate from the catalytic subunits, thereby activating PKA. This compound inhibits PKA by binding to the ATP-binding site of the catalytic subunit, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit insulin secretion in pancreatic beta cells, reduce cell proliferation in various cancer cell lines, and induce apoptosis in neuronal cells. This compound has also been shown to impair learning and memory processes in rodents.
实验室实验的优点和局限性
One advantage of using N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide in lab experiments is its potency and selectivity for PKA. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the specific role of PKA in various biological processes. However, one limitation of using this compound is its potential for non-specific effects at high concentrations. Additionally, this compound has a relatively short half-life, which may limit its usefulness in long-term experiments.
未来方向
There are several future directions for research involving N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide. One area of interest is the role of PKA in cancer progression and metastasis. This compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting that PKA may be a potential therapeutic target for cancer treatment. Another area of interest is the role of PKA in neuronal plasticity and neurodegenerative diseases. This compound has been shown to impair learning and memory processes in rodents, suggesting that PKA may play a critical role in cognitive function. Finally, there is potential for the development of novel PKA inhibitors based on the structure of this compound that may have improved potency, selectivity, and pharmacokinetic properties.
合成方法
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethylamine with N-methylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
科学研究应用
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide has been widely used in scientific research to investigate the role of PKA in various biological processes. For example, this compound has been used to study the effects of PKA inhibition on insulin secretion, cell proliferation, and apoptosis. This compound has also been used to investigate the role of PKA in learning and memory processes.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(22,23)17-9-3-2-4-10-17)14-18(21)20-12-11-15-7-5-6-8-16(15)13-20/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJBECLKYNMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C2C1)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
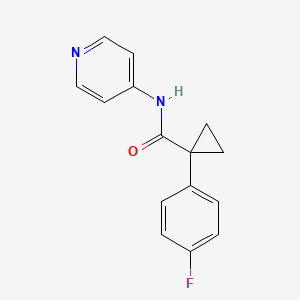
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
